molecular formula C13H8BrN3O2 B427772 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 118000-56-9

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B427772
CAS No.: 118000-56-9
M. Wt: 318.12g/mol
InChI Key: OYPAQDHUSQPOCF-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named 2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine under IUPAC guidelines. Its molecular formula, C₁₃H₈BrN₃O₂ , reflects:

  • A fused bicyclic core (imidazo[1,2-a]pyridine) with nine atoms (five from the imidazole ring and six from the pyridine, sharing two common atoms).
  • A 4-bromophenyl substituent at position 2 of the imidazo[1,2-a]pyridine system.
  • A nitro (-NO₂) group at position 6 on the pyridine ring.

Molecular weight : 318.12 g/mol.
Key structural features :

  • Planar imidazo[1,2-a]pyridine core due to π-conjugation.
  • Bromine (Br) and nitro groups introduce steric and electronic effects, influencing reactivity and intermolecular interactions.

Crystallographic Studies via X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) reveals the compound’s solid-state packing and bond parameters:

Parameter Value Source
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.1900(6) Å, b = 33.2340(16) Å, c = 16.1930(8) Å
Bond lengths N1–C2: 1.3367(16) Å; C1–C8: 1.4247(16) Å
Dihedral angles Imidazo-pyridine core planarity: <0.004 Å deviation

The 4-bromophenyl group forms a dihedral angle of ~21.9° with the imidazo-pyridine plane, while the nitro group adopts a near-coplanar arrangement.

NMR Spectroscopic Profiling (¹H, ¹³C, 2D Correlation Spectroscopy)

¹H NMR (500 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
9.38 (dt, J = 6.9 Hz) H1 (imidazo-pyridine)
7.76–7.27 (m) Aromatic protons (4-bromophenyl)
6.46 (dd, J = 8.0 Hz) H6 (pyridine ring)

¹³C NMR (125 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
149.0 C2 (imidazole)
131.7 C-Br (4-bromophenyl)
117.5 C-NO₂ (pyridine)

2D experiments (COSY, HSQC) confirm coupling between H1 and adjacent protons, as well as correlations between aromatic carbons and their attached hydrogens.

Vibrational Spectroscopy and DFT-Based IR/Raman Assignments

FT-IR and Raman spectra align with density functional theory (DFT) predictions:

Vibrational Mode Experimental (cm⁻¹) DFT (cm⁻¹) Assignment
ν(NO₂) asymmetric stretch 1535 1542 Nitro group
ν(C-Br) stretch 730 721 Bromophenyl C-Br
ν(C=N) imidazole 1637 1645 Imidazo-pyridine core

DFT calculations (B3LYP/6-311G++(d,p)) show strong agreement with experimental data, validating the electronic structure.

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis quantifies intermolecular interactions:

Interaction Contribution (%) Role in Packing
H⋯H 48.1 Dominates van der Waals forces
Br⋯H/H⋯Br 15.0 Halogen-mediated interactions
O⋯H/H⋯O 12.8 Nitro group hydrogen bonding
π–π stacking 8.2 Aromatic ring interactions

The nitro group participates in C–H⋯O hydrogen bonds, while bromine engages in Type II halogen interactions.

Properties

IUPAC Name

2-(4-bromophenyl)-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPAQDHUSQPOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol:

  • Substrates : 2-Aminopyridine (1.0 mmol), 4-bromo-β-nitrostyrene (1.05 mmol).

  • Catalyst : Iodine (0.2 mmol), TBHP (2.0 mmol), pyridine (0.62 mmol).

  • Conditions : Reflux in acetonitrile (10 mL) for 6–8 hours.

  • Workup : Extraction with ethyl acetate, purification via column chromatography.

Yield : 70–85%.

Mechanistic Insight :
The reaction proceeds via Michael addition of 2-aminopyridine to the nitroolefin, followed by iodine-mediated oxidative cyclization. Radical intermediates generated by TBHP facilitate dehydrogenation, forming the imidazo[1,2-a]pyridine core.

Post-Synthesis Nitration of Pre-Formed Imidazo[1,2-a]pyridines

Nitration of 2-(4-bromophenyl)imidazo[1,2-a]pyridine introduces the nitro group at the 6-position. This two-step approach is ideal for late-stage functionalization.

Step 1: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

  • Substrates : 2-Amino-5-bromopyridine (1.0 mmol), chloroacetaldehyde (40% aqueous, 1.2 mmol).

  • Conditions : Stirring in ethanol at 50°C for 5 hours.

  • Yield : 72%.

Step 2: Nitration

  • Nitrating Agent : Concentrated HNO₃ (1.5 equiv) in H₂SO₄ at 0°C.

  • Reaction Time : 2 hours.

  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane.

  • Yield : 65–70%.

Limitations :

  • Regioselectivity challenges may arise, requiring careful control of reaction conditions.

  • Strongly acidic conditions necessitate specialized equipment.

Multi-Component Reactions (MCRs)

A five-component cascade reaction synthesizes N-fused imidazo[1,2-a]pyridines with inherent nitro groups. This method integrates 4-nitroacetophenone, cyanoacetohydrazide, and diamines.

Reaction Scheme:

  • Knoevenagel Condensation : 4-Nitroacetophenone reacts with cyanoacetohydrazide.

  • Michael Addition : Nitroethylene intermediate couples with diamine.

  • Cyclization : Spontaneous imine-enamine tautomerization forms the heterocycle.

Optimized Conditions :

  • Solvent : Ethanol/water (3:1).

  • Catalyst : None (thermal conditions at 80°C).

  • Yield : 60–75%.

Advantages :

  • Atom-economic, one-pot synthesis.

  • Tolerates diverse substituents on the diamine component.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction efficiency in imidazo[1,2-a]pyridine synthesis. A bromo- and nitro-substituted acetophenone derivative reacts with 2-aminopyridine under ionic liquid catalysis.

Protocol:

  • Substrates : 4-Bromo-3-nitroacetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol).

  • Catalyst : [BMIM]BF₄ (20 mol%), iodine (1.2 equiv).

  • Conditions : Ultrasound (35 kHz, 40°C) for 2.5 hours.

  • Base Treatment : K₂CO₃ (4.0 equiv) at 45°C for 20 minutes.

  • Yield : 78%.

Key Data :

ParameterValue
Reaction Time2.5 hours
Temperature40°C
Energy Input35 kHz Ultrasound

Benefits :

  • Reduced reaction time vs. conventional heating.

  • Improved purity due to minimized side reactions.

Halogen Exchange and Functionalization

Bromine-nitro exchange strategies leverage palladium catalysis to introduce substituents. While less common, this approach is viable for derivatives with orthogonal functional groups.

Example:

  • Starting Material : 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine.

  • Nitration : Pd(OAc)₂ (5 mol%), Cu(NO₃)₂ (2 equiv), DMF at 120°C.

  • Yield : 55%.

Challenges :

  • Requires precise stoichiometry to avoid over-nitration.

  • Limited applicability due to competing side reactions.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitation
Nitroolefin Coupling858 hoursDirect, one-stepRadical intermediates unstable
Post-Synthesis Nitration704 hoursLate-stage modificationAcidic conditions hazardous
MCRs7512 hoursAtom-economicComplex optimization
Ultrasound-Assisted782.5 hoursEnergy-efficientSpecialized equipment required
Halogen Exchange556 hoursFunctional group flexibilityLow yield

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is widely used in scientific research due to its versatile applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromophenyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Melting Points : Nitro-substituted derivatives (e.g., 178–180°C for the 4-methoxyphenyl analog ) generally exhibit lower melting points than bromo/methyl analogs (214–215°C ), possibly due to reduced symmetry or intermolecular interactions.

Electronic and Reactivity Profiles

  • Nitro Group Effects: The -NO₂ group increases electrophilicity at position 6, making it susceptible to nucleophilic attack or reduction. This contrasts with methyl or iodo substituents, which are less reactive .
  • Halogen Interactions : The 4-bromophenyl group contributes to π-π stacking and hydrophobic interactions, as observed in crystal structures of related compounds like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) .

Biological Activity

2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features a nitro group and a bromophenyl moiety, which are known to influence its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds related to the imidazo[1,2-a]pyridine scaffold exhibit significant antibacterial properties. In one study, various derivatives were screened against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a notable Minimum Inhibitory Concentration (MIC) against these pathogens.

CompoundMIC (µg/mL)Target Bacteria
This compound30 ± 0.4MRSA

The antibacterial mechanism appears to involve the inhibition of cell wall synthesis, similar to β-lactam antibiotics, but through distinct pathways that prevent resistance development .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism
HeLa15ROS generation and apoptosis
MCF-720Cell cycle arrest

Study on Antibacterial Efficacy

In a detailed study published in Molecules, researchers synthesized several derivatives of imidazo[1,2-a]pyridines and evaluated their antibacterial activity. The study highlighted that the presence of the nitro group significantly enhanced the compound's efficacy against Gram-positive bacteria, particularly MRSA .

Anticancer Research Findings

Another investigation focused on the anticancer properties of this compound revealed its ability to inhibit proliferation in breast cancer cells. The study utilized flow cytometry to assess cell cycle changes and demonstrated that treatment with the compound led to an increase in cells in the sub-G1 phase, indicative of apoptosis .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : It targets penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis.
  • Anticancer Mechanism : It induces oxidative stress leading to DNA damage and activation of apoptotic pathways.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-6-nitroimidazo[1,2-a]pyridine?

The compound is typically synthesized via condensation of 2-aminopyridine derivatives with α-halo ketones or aldehydes. A common approach involves the Vilsmeier-Haack formylation reaction: reacting an imidazo[1,2-a]pyridine precursor with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux. For example, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized using POCl₃/DMF at 353 K for 5 hours, followed by crystallization . Bromination steps may employ N-bromosuccinimide (NBS) or molecular bromine, as seen in the synthesis of related imidazo[1,2-a]pyridine derivatives .

Q. How is the crystal structure of this compound determined?

X-ray diffraction (XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) of a structurally similar compound, 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde, were analyzed using a Bruker X8 APEX diffractometer. Data refinement was performed with SHELXL-2014, yielding lattice parameters (a = 10.8516 Å, b = 12.0710 Å, c = 10.2631 Å, β = 93.200°) and hydrogen-bonding networks . SHELX software is critical for resolving structural ambiguities, especially for planar heterocyclic systems .

Q. What spectroscopic methods confirm its molecular structure?

  • ¹H/¹³C NMR : Characteristic peaks for aromatic protons (δ 7.10–8.36 ppm) and aldehyde groups (δ 10.09 ppm) are observed .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 298.09) .
  • IR spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) groups are key identifiers .

Advanced Research Questions

Q. How can regioselective functionalization challenges be addressed during synthesis?

Competing bromination sites on the imidazo[1,2-a]pyridine scaffold require controlled conditions. For example, ultrasound-assisted iodination using tert-butyl hydroperoxide (TBHP) as an oxidant enables selective C–H functionalization at the 3-position . Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., morpholinyl) enhance selectivity .

Q. How should conflicting spectroscopic data be resolved?

Discrepancies between NMR and XRD data often arise from dynamic effects (e.g., tautomerism). Cross-validation with 2D NMR (COSY, HSQC) and single-crystal XRD is essential. For instance, hydrogen-bonding interactions in the crystal lattice (e.g., C–H⋯O/N) can stabilize specific tautomers, clarifying NMR assignments .

Q. What computational methods predict the compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For related nitroimidazo[1,2-a]pyridines, HOMO localization on the nitro group correlates with electrophilic substitution tendencies . Molecular docking studies can also model interactions with biological targets (e.g., enzymes) .

Q. How does the compound’s stability vary under different experimental conditions?

Thermal stability is assessed via thermogravimetric analysis (TGA). For example, the nitro group in similar compounds decomposes above 200°C . Solvent stability studies in polar aprotic solvents (e.g., DMSO, DMF) show no degradation over 72 hours, but acidic/basic conditions may hydrolyze the imidazole ring .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities?

Variations in antimicrobial or antitumor efficacy across studies may stem from impurities (e.g., unreacted bromophenyl intermediates) or crystallinity differences. Reproducibility requires strict adherence to synthetic protocols (e.g., POCl₃/DMF ratios) and purity validation via HPLC .

Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?

Crystal packing forces (e.g., π-π stacking) can distort bond angles compared to solution-phase conformers. For example, the dihedral angle between the imidazo[1,2-a]pyridine core and the bromophenyl group was 33.92° in the crystal but may differ in solution .

Methodological Tables

Parameter Value Reference
Crystallographic space groupP2₁/c
Lattice parameter a10.8516 Å
¹³C NMR (carbonyl carbon)δ 180.84 ppm
Synthetic yield (Vilsmeier)74%
Decomposition temperature>200°C (nitro group)

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